1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Description

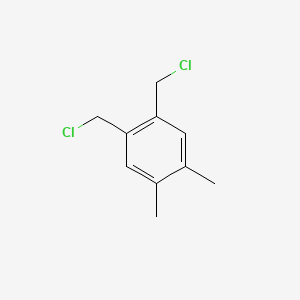

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(chloromethyl)-4,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMFHDVFMPUGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335282 | |

| Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-16-5 | |

| Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene,tech., 92% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Bis(chloromethyl)-4,5-dimethylbenzene CAS number 2362-16-5

An In-Depth Technical Guide to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene (CAS No. 2362-16-5)

Foreword: A Strategic Overview

This compound is a bifunctional electrophilic building block whose utility in advanced chemical synthesis is predicated on the precise spatial relationship of its reactive chloromethyl groups. The vicinal arrangement of these groups on a sterically defined dimethylbenzene core provides a rigid scaffold, making it a compelling intermediate for creating complex molecular architectures. Unlike its more common para- and meta-isomers, the ortho-positioning of the reactive sites allows for the construction of cyclic systems and rigid linkers essential in fields ranging from materials science to medicinal chemistry. This guide moves beyond a simple recitation of properties to provide a causal understanding of its synthesis, reactivity, and application, empowering researchers to leverage its unique structural features effectively.

Core Physicochemical & Structural Characteristics

A foundational understanding of a reagent's physical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 2362-16-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂Cl₂ | [1][2] |

| Molecular Weight | 203.11 g/mol | [1][4][5] |

| Appearance | White solid/powder | [2][3][6] |

| Melting Point | 100-104 °C | [3][7] |

| Boiling Point | 135-145 °C (pressure not specified); 285.8 °C at 760 mmHg | [3][7] |

| Purity | Typically ≥95% | [3][6] |

| IUPAC Name | This compound | [6][8] |

| Synonyms | 1,2-di-(Chloromethyl)-4,5-dimethylbenzene; Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl- | [2][8] |

Synthesis Pathway: The Blanc Chloromethylation

The primary route to this compound is the Blanc chloromethylation of 1,2-dimethylbenzene (o-xylene).[9][10] This is an electrophilic aromatic substitution reaction that introduces chloromethyl (-CH₂Cl) groups onto the aromatic ring.

Mechanistic Rationale

The reaction is conducted under acidic conditions (using hydrogen chloride) with formaldehyde and a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[9] The causality of this reagent choice is critical:

-

Activation of Formaldehyde : The ZnCl₂ catalyst and HCl protonate the formaldehyde carbonyl, dramatically increasing the electrophilicity of the carbon atom.[9]

-

Electrophilic Attack : The electron-rich π-system of the o-xylene ring attacks the activated formaldehyde species. The two methyl groups are ortho-, para-directing and activating, favoring substitution at the 4- and 5-positions.

-

Rearomatization & Chlorination : The resulting benzyl alcohol intermediate is unstable in the highly acidic and chloride-rich medium and is rapidly converted to the stable chloromethyl derivative.[9]

The workflow ensures a direct and relatively high-yielding conversion of the hydrocarbon starting material to the desired dichloride.

Caption: High-level workflow for the synthesis of the target compound via Blanc chloromethylation.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established methods for the chloromethylation of xylenes.[10][11] It incorporates self-validating checkpoints for researchers.

Objective: To synthesize this compound from o-xylene.

Materials:

-

1,2-Dimethylbenzene (o-xylene)

-

Paraformaldehyde

-

Zinc Chloride (ZnCl₂), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add o-xylene (1 mol). Cool the flask in an ice bath.

-

Reagent Addition: Cautiously add paraformaldehyde (2.2 mol), anhydrous ZnCl₂ (0.5 mol), and concentrated HCl (10 mol).

-

Causality: Using an excess of formaldehyde and HCl drives the reaction towards disubstitution. ZnCl₂ is the essential Lewis acid catalyst.[9] The ice bath mitigates the initial exothermic reaction.

-

-

Reaction Execution: While stirring vigorously, bubble hydrogen chloride gas through the mixture. Slowly warm the mixture to 70-80°C and maintain for 8-12 hours.[10]

-

Checkpoint: Monitor the reaction progress via TLC (Thin Layer Chromatography), observing the consumption of the starting o-xylene.

-

-

Work-up & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice. The crude product should precipitate as a solid.

-

Causality: Quenching with ice hydrolyzes any reactive intermediates and separates the organic product from the aqueous acid phase.

-

-

Neutralization: Filter the crude solid and wash thoroughly with cold water until the washings are neutral to pH paper. Subsequently, wash with a cold, saturated NaHCO₃ solution to neutralize any remaining acid, followed by a final water wash.

-

Checkpoint: The absence of effervescence during the bicarbonate wash indicates complete acid neutralization.

-

-

Purification: Air-dry the crude solid. Recrystallize the product from a suitable solvent such as hexane or an ethanol/water mixture.

-

Causality: Recrystallization removes monosubstituted byproducts and other impurities, yielding the pure, solid product.

-

-

Characterization: Dry the purified white crystals under vacuum. Confirm identity and purity via melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.[4]

Reactivity and Strategic Applications

The synthetic value of this molecule lies in its two benzylic chloride groups, which are excellent leaving groups for nucleophilic substitution (Sₙ2) reactions. The fixed ortho orientation of these groups makes it a powerful tool for creating rigid structures.

Caption: Reactivity of the compound as a bifunctional electrophile leading to diverse applications.

Application in Drug Discovery: A Scaffold for Protein Degraders

A key application for this molecule is as a "Protein Degrader Building Block".[1] In the development of Proteolysis Targeting Chimeras (PROTACs), rigid linkers are required to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The defined geometry and rigidity of the 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene scaffold (readily formed by hydrolysis or substitution) make it an ideal starting point for constructing these critical linker elements. Its structure ensures a precise spatial orientation of the two ends of the PROTAC molecule, which is often a critical determinant of degradation efficiency.

Intermediate for Advanced Materials & Fine Chemicals

The dual reactivity allows for its use in various synthetic contexts:

-

Polymer Synthesis: Like other xylylene dichlorides, it can serve as a monomer in polycondensation reactions to create polymers with specific thermal and mechanical properties.[12][13]

-

Fine Chemical Synthesis: It is a versatile intermediate for creating more complex molecules. For example, it can be nitrated to produce 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene, introducing another functional group for further elaboration.[14] This highlights its role as a foundational scaffold upon which additional chemical complexity can be built.

Safety, Handling, and Transportation

This compound is a corrosive and hazardous substance that must be handled with appropriate engineering controls and personal protective equipment.[3][15]

GHS Hazard Identification

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [4][15][16] |

| Serious Eye Damage | H318 | Causes serious eye damage. | [4][16] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [4][15][16] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][17]

-

Personal Protective Equipment:

-

Handling Practices: Avoid formation of dust and aerosols.[18] Do not breathe dust. Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.

Transportation

The compound is classified as a corrosive solid for transport.

Concluding Remarks for the Practicing Scientist

This compound is more than a simple aromatic dichloride; it is a specialized building block whose value is defined by its structural rigidity and the ortho-disposition of its reactive handles. Its synthesis via the well-understood Blanc chloromethylation is accessible, though it requires careful handling due to its corrosive nature. For drug development professionals, its potential as a rigid linker in complex modalities like PROTACs is a significant area of interest. For materials scientists and synthetic chemists, it offers a reliable platform for constructing polymers and macrocycles. A thorough understanding of its properties, synthesis, and reactivity is the key to unlocking its full potential in advanced research and development.

References

-

1, 2-BIS-CHLOROMETHYL-4, 5-DIMETHYL-BENZENE, min 98%, 1 gram . Anawa. [Link]

-

1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . NIST WebBook. [Link]

-

This compound | C10H12Cl2 | CID 524306 . PubChem, National Center for Biotechnology Information. [Link]

- Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.

-

Blanc chloromethylation . Wikipedia. [Link]

-

1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene . International Union of Crystallography. [Link]

-

Chloromethylation Reaction of o-Xylene Catalyzed by Ionic Liquids . Journal of the Chinese Chemical Society. [Link]

- Dichloromethylation of xylenes.

-

Benzo[1,2-b:4,5-b']dithiophene building block for the synthesis of semiconducting polymers . PubMed. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl- | CymitQuimica [cymitquimica.com]

- 3. 2362-16-5 this compound AKSci Y8383 [aksci.com]

- 4. This compound | C10H12Cl2 | CID 524306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound 95% | CAS: 2362-16-5 | AChemBlock [achemblock.com]

- 7. echemi.com [echemi.com]

- 8. This compound [webbook.nist.gov]

- 9. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 10. ccspublishing.org.cn [ccspublishing.org.cn]

- 11. US2964573A - Dichloromethylation of xylenes - Google Patents [patents.google.com]

- 12. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]

- 13. Benzo[1,2-b:4,5-b']dithiophene building block for the synthesis of semiconducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. echemi.com [echemi.com]

- 16. labsolu.ca [labsolu.ca]

- 17. fishersci.com [fishersci.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, a key bifunctional electrophile with significant potential in synthetic chemistry and drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering insights into its physical and chemical properties, a validated synthesis protocol, and its prospective applications as a molecular scaffold and linker.

Molecular Profile and Physicochemical Properties

This compound, also known as 4,5-dimethyl-α,α'-dichloro-o-xylene, is a crystalline solid at room temperature.[1] Its chemical structure features a substituted benzene ring with two adjacent chloromethyl groups and two vicinal methyl groups. This specific arrangement imparts a combination of rigidity and reactivity, making it a valuable building block in organic synthesis.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂Cl₂ | [2] |

| Molecular Weight | 203.11 g/mol | [2] |

| CAS Number | 2362-16-5 | [3] |

| Appearance | White crystalline powder/solid | [1][3] |

| Melting Point | 104 °C | [4] |

| Boiling Point | 285.8 °C at 760 mmHg | [4] |

| Density | 1.145 g/cm³ | [4] |

| Flash Point | 138.6 °C | [4] |

| Solubility | Soluble in many organic solvents; low solubility in water. | Inferred from structure |

Synthesis and Purification: A Validated Protocol

The primary synthetic route to this compound involves the chloromethylation of 1,2,4,5-tetramethylbenzene (durene). This reaction proceeds via an electrophilic aromatic substitution mechanism. A plausible and commonly employed method is the Blanc chloromethylation or a variation thereof.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from durene.

Materials:

-

1,2,4,5-tetramethylbenzene (durene)

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, combine 1,2,4,5-tetramethylbenzene (1 equivalent) and paraformaldehyde (2.2 equivalents) in glacial acetic acid.

-

Catalyst Addition: Carefully add anhydrous zinc chloride (0.5 equivalents) to the stirred suspension.

-

Chloromethylation: While stirring vigorously, bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise. Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly pouring the mixture over crushed ice.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to yield pure this compound as a white solid.

Causality Behind Experimental Choices:

-

Paraformaldehyde and HCl: These reagents generate formaldehyde and HCl in situ, which are necessary for the chloromethylation reaction.

-

Zinc Chloride: As a Lewis acid, ZnCl₂ activates the formaldehyde, facilitating the electrophilic attack on the electron-rich durene ring.

-

Glacial Acetic Acid: This serves as a solvent that can dissolve the reactants and is relatively stable under the reaction conditions.

-

Recrystallization: This purification technique is effective for obtaining a highly pure crystalline product by separating it from soluble impurities.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the reactivity of the two benzylic chloride groups. These groups are excellent electrophilic sites and are susceptible to nucleophilic substitution, primarily through an SN2 mechanism.[5] This high reactivity allows for the facile introduction of a wide array of functional groups.

The presence of two reactive centers allows for the molecule to act as a bifunctional linker, capable of connecting two different molecular entities. The rigid benzene core provides a defined spatial orientation between the linked moieties, a desirable feature in the design of complex molecular architectures.

Spectroscopic Characterization

The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the two equivalent aromatic protons, a singlet for the four benzylic protons of the chloromethyl groups, and a singlet for the six protons of the two methyl groups. |

| ¹³C NMR | Signals corresponding to the aromatic carbons (quaternary and protonated), the benzylic carbons of the chloromethyl groups, and the methyl carbons. |

| IR Spectroscopy | Characteristic C-H stretching and bending frequencies for the aromatic and aliphatic protons, and a distinct C-Cl stretching band.[6] |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a 9:6:1 ratio).[6] |

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not prevalent, its structural motifs and reactivity profile make it a highly attractive building block for drug discovery and development. Its primary potential lies in its utility as a rigid bifunctional linker.

Potential as a Rigid Linker in Complex Molecules:

The well-defined geometry of the 1,2-disubstituted dimethylbenzene core makes this molecule an excellent candidate for constructing molecules where precise spatial positioning of functional groups is critical. This is particularly relevant in the following areas:

-

Antibody-Drug Conjugates (ADCs): The linker plays a crucial role in the stability and efficacy of ADCs. A rigid linker like this compound could be used to attach a cytotoxic payload to an antibody, ensuring a specific distance and orientation between the two.

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase. The nature of the linker connecting the target-binding and E3-binding moieties is critical for the efficiency of ternary complex formation. The rigidity of this linker could be exploited to optimize the geometry of this complex.

-

Macrocycle Synthesis: The two electrophilic chloromethyl groups can react with two nucleophilic centers in another molecule to form macrocyclic structures.[7] Such macrocycles are of interest in drug discovery as they can exhibit improved binding affinity and selectivity for biological targets.

Diagram: Workflow for Utilizing this compound as a Linker

Caption: A generalized workflow illustrating the use of this compound in the synthesis of bifunctional molecules for drug discovery applications.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound is a versatile and reactive bifunctional building block with considerable potential in the field of drug discovery and medicinal chemistry. Its well-defined physical properties, straightforward synthesis, and predictable reactivity make it a valuable tool for the construction of complex molecular architectures. As the demand for sophisticated molecular linkers and scaffolds continues to grow, the utility of this compound in the development of next-generation therapeutics is poised to expand.

References

-

ResearchGate. 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene | Request PDF. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

- Google Patents. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.

-

PubChem. 1,2-Bis(chloromethyl)benzene. Available at: [Link]

-

IUCr. 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene. Available at: [Link]

-

NIH. 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene, an extremely potent modulator of mouse hepatic cytochrome P-450 gene expression. Available at: [Link]

Sources

- 1. 2362-16-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. This compound 95% | CAS: 2362-16-5 | AChemBlock [achemblock.com]

- 3. Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl- | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene|RUO [benchchem.com]

- 6. This compound | C10H12Cl2 | CID 524306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1,2-Bis(chloromethyl)-4,5-dimethylbenzene molecular weight and formula

An In-Depth Technical Guide to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic hydrocarbon that serves as a crucial bifunctional building block in advanced organic synthesis. Characterized by a dimethylated benzene ring functionalized with two reactive chloromethyl groups in adjacent positions, this compound is a versatile precursor for the construction of complex molecular architectures. The strategic placement of its reactive sites makes it particularly valuable in the synthesis of macrocycles, specialized ligands, and materials for organic electronics. This guide provides a comprehensive overview of its core properties, a plausible synthesis workflow, key applications, and essential safety protocols, tailored for professionals in chemical research and drug development.

Part 1: Core Molecular Profile

The fundamental identity and physicochemical properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 2362-16-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂Cl₂ | [1][2][3][4] |

| Molecular Weight | 203.11 g/mol | [1][4] |

| Synonyms | Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl-; 1,2-Dimethyl-4,5-bis(chloromethyl)benzene | [2][3] |

| Physical Form | Solid | [3] |

| InChI Key | UIMFHDVFMPUGMO-UHFFFAOYSA-N | [1][2] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a chloromethylation reaction, a class of electrophilic aromatic substitution. The most common method is the Blanc chloromethylation, which introduces a CH₂Cl group onto an aromatic ring.

Plausible Synthetic Pathway: Blanc Chloromethylation

The logical precursor for this molecule is 1,2-dimethylbenzene (o-xylene). The reaction utilizes formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride, to generate the reactive chloromethylating agent.

Causality in Experimental Design:

-

Precursor Choice: 1,2-dimethylbenzene is selected as the starting material because its methyl groups are activating and direct the incoming electrophiles to the ortho and para positions. The 4 and 5 positions are sterically accessible and electronically enriched, favoring disubstitution.

-

Reagents: Formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride react in situ to form the highly electrophilic chloro-oxonium ion, which is the key species that attacks the benzene ring.

-

Catalyst: A Lewis acid like zinc chloride (ZnCl₂) is often employed to enhance the electrophilicity of the formaldehyde, thereby accelerating the reaction rate.

Generalized Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. Note: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents and potential byproducts.

-

Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (to neutralize excess HCl).

-

Reagent Charging: Charge the flask with 1,2-dimethylbenzene and a catalytic amount of anhydrous zinc chloride.

-

Reaction Initiation: Begin stirring and bubble dry hydrogen chloride gas through the mixture while slowly adding paraformaldehyde in portions to control the exothermic reaction. Maintain the reaction temperature, typically between 60-80°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture over ice water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with a suitable solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from an appropriate solvent system (e.g., ethanol or hexanes) to yield the final product.

Part 3: Applications in Research and Drug Development

The utility of this compound stems from its two benzylic chloride groups. These groups are excellent electrophiles and leaving groups, making them highly susceptible to nucleophilic substitution reactions. This bifunctionality allows the molecule to act as a rigid linker or scaffold.

-

Supramolecular Chemistry: It is a key building block for synthesizing macrocyclic hosts and cryptands.[5] By reacting it with a dinucleophile (e.g., a diamine or dithiol), complex, ring-based structures can be formed that are capable of selective guest binding.

-

Ligand Synthesis: The compound is used to create bespoke pincer ligands for organometallic chemistry and catalysis. The rigid aromatic backbone provides steric control and stability to the resulting metal complex.

-

Materials Science: Analogous bis(chloromethyl)benzene derivatives are used as monomers in polymerization reactions to create conductive polymers like poly(p-phenylenevinylene) (PPV), which are integral to organic light-emitting diodes (OLEDs).[5]

-

Pharmaceutical Intermediates: The reactive nature of the chloromethyl groups allows for their conversion into other functional groups, making the molecule a versatile intermediate in the synthesis of pharmaceutically active compounds.[5]

Part 4: Safety, Handling, and Disposal

This compound is a hazardous chemical and requires strict safety measures. Its properties as a lachrymator and corrosive agent necessitate careful handling.

Hazard Identification and Classification

| Hazard Class | Statement | GHS Pictogram |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | corrosive |

| Eye Damage | H314: Causes severe skin burns and eye damage | corrosive |

| Respiratory Irritation | H335: May cause respiratory irritation | exclamation mark |

| Other | Lachrymator | N/A |

Data sourced from representative safety data sheets.[6][7]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling and before breaks.[6]

First-Aid and Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7] It should be treated as hazardous waste and handled by a licensed disposal company.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its bifunctional, electrophilic nature. For researchers in materials science, supramolecular chemistry, and drug discovery, it offers a rigid and reliable scaffold for building molecular complexity. However, its reactivity is matched by its hazardous properties, demanding the utmost respect for safety and handling protocols. A thorough understanding of its chemical profile, synthetic pathways, and applications enables its effective and safe use in advancing scientific innovation.

References

-

PubChem. This compound | C10H12Cl2 | CID 524306. National Center for Biotechnology Information. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Chemical Properties. Chemical Properties of this compound (CAS 2362-16-5). [Link]

Sources

- 1. This compound | C10H12Cl2 | CID 524306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl- | CymitQuimica [cymitquimica.com]

- 4. This compound (CAS 2362-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene|RUO [benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

Dissolution Characteristics of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the solubility of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols for precise determination.

Introduction: Understanding the Molecular Landscape

This compound is a substituted aromatic hydrocarbon with the chemical formula C₁₀H₁₂Cl₂.[1][2][3][4] Its structure, characterized by a dimethyl-substituted benzene ring with two adjacent chloromethyl groups, dictates its physical and chemical properties, including its solubility. The presence of the nonpolar benzene ring and methyl groups suggests a preference for nonpolar organic solvents, a principle rooted in the "like dissolves like" paradigm of solubility. Conversely, its polarity is slightly increased by the two chloromethyl groups, which may impart partial solubility in some polar aprotic solvents.

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Cl₂ | [1][2][3][4] |

| Molecular Weight | 203.11 g/mol | [1][2][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 104 °C | [5] |

| Boiling Point | 285.8 °C at 760 mmHg | [5] |

Predictive Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive solubility profile can be constructed based on its chemical structure and by analogy to similar compounds like 1,4-Bis(chloromethyl)benzene.[6] The latter is known to be soluble in nonpolar organic solvents such as acetone and benzene, and poorly soluble in water.[6]

Predicted Solubility of this compound in Common Organic Solvents:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aromatic | High | Similar nonpolar aromatic structure. |

| Benzene | Aromatic | High | Similar nonpolar aromatic structure. |

| Dichloromethane | Halogenated | High | "Like dissolves like" principle with chloromethyl groups. |

| Chloroform | Halogenated | High | "Like dissolves like" principle with chloromethyl groups. |

| Tetrahydrofuran (THF) | Ether | Moderate to High | Ether oxygen allows for some polar interactions. |

| Diethyl Ether | Ether | Moderate | Less polar than THF. |

| Acetone | Ketone | Moderate | Polar aprotic nature can interact with chloromethyl groups. |

| Ethyl Acetate | Ester | Moderate | Moderate polarity. |

| Acetonitrile | Nitrile | Low to Moderate | Higher polarity may limit solubility. |

| Methanol | Alcohol | Low | Polar protic nature is unfavorable for the nonpolar core. |

| Ethanol | Alcohol | Low | Polar protic nature is unfavorable for the nonpolar core. |

| Water | Aqueous | Very Low/Insoluble | Highly polar nature of water is incompatible with the nonpolar aromatic structure.[6][7] |

| Hexane | Aliphatic | Low to Moderate | Nonpolar, but lacks specific favorable interactions. |

Experimental Determination of Solubility: A Step-by-Step Guide

For precise quantitative data, experimental determination of solubility is essential. The following protocols provide robust methods for this purpose.

Gravimetric Method for Solubility Determination

This classical method involves saturating a solvent with the solute and then determining the mass of the dissolved solid.

Workflow for Gravimetric Solubility Determination:

Caption: Gravimetric method workflow for solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Seal the vials and place them in a constant temperature shaker bath for 24-48 hours to reach equilibrium.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant using a pre-weighed syringe and filter to remove any remaining particulates.

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of the dissolved solid.

-

-

Calculation:

-

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant in L)

-

Solubility (mol/L) = (Mass of dissolved solid in g / Molecular weight of solute) / (Volume of supernatant in L)

-

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, automated HTS methods are employed. These often rely on spectroscopic or light-scattering techniques.

Conceptual Workflow for HTS Solubility:

Caption: High-throughput screening workflow for solubility.

Safety and Handling Considerations

This compound is a chemical that requires careful handling. Always consult the latest Safety Data Sheet (SDS) before use.[8][9][10][11]

Key Hazards:

-

Skin and Eye Damage: The compound can cause severe skin burns and eye damage.[8][10]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[8]

-

Lachrymator: It is a lachrymator, meaning it can cause tearing.[8]

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid breathing dust or vapors.[8]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10]

Conclusion

References

-

This compound | C10H12Cl2 | CID 524306 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of this compound (CAS 2362-16-5). (n.d.). Retrieved from [Link]

-

Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. (1978). Analytical Chemistry, 50(7), 937–940. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

1441 H. (n.d.). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. (2000). Journal of Chemical & Engineering Data, 45(4), 608–611. Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved from [Link]

-

1,4-Bis(chloromethyl)benzene - Solubility of Things. (n.d.). Retrieved from [Link]

-

1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene | Request PDF. (n.d.). Retrieved from [Link]

-

1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 - PubChem. (n.d.). Retrieved from [Link]

- CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents. (n.d.).

Sources

- 1. Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl- | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H12Cl2 | CID 524306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound 95% | CAS: 2362-16-5 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound (CAS 2362-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. cpchem.com [cpchem.com]

1H NMR and 13C NMR spectra of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Introduction

This compound is a substituted aromatic hydrocarbon with the chemical formula C₁₀H₁₂Cl₂.[1][2] As a derivative of o-xylene, it serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecular architectures for materials science and pharmaceutical development. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. It is designed for researchers and drug development professionals, offering not just spectral data interpretation but also the underlying chemical principles and practical experimental considerations.

Molecular Structure and Symmetry Analysis

The interpretation of the NMR spectra of this compound is fundamentally rooted in its molecular symmetry. The molecule possesses a C₂v symmetry axis, which renders specific sets of protons and carbon atoms chemically equivalent. This equivalence is the primary reason for the simplicity of its NMR spectra, as equivalent nuclei resonate at the same frequency, producing a single signal.

Below is a structural representation highlighting the sets of chemically equivalent protons and carbons.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret due to the molecule's inherent symmetry. The ¹H spectrum displays three distinct singlets, while the ¹³C spectrum shows five singlets, each corresponding to a unique set of chemically equivalent nuclei. Understanding the influence of substituents on chemical shifts is key to a correct and confident assignment of these signals. The protocols and analyses presented in this guide provide a robust framework for researchers to utilize NMR spectroscopy for the unambiguous structural verification of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Schaefer, T., & Schneider, W. G. (1960). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. Canadian Journal of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. Retrieved from [Link]

-

ChemSrc. (n.d.). Chemical Properties of this compound (CAS 2362-16-5). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,2-dimethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

A Comprehensive Guide to the IUPAC Nomenclature and Isomer Differentiation of Aromatic C10H12Cl2 Compounds

Abstract

In the fields of chemical research, materials science, and particularly in drug development, the unambiguous identification of molecular structures is a cornerstone of scientific rigor and regulatory compliance. The molecular formula C10H12Cl2 represents a substantial number of aromatic isomers, each with potentially unique chemical, physical, and biological properties. This technical guide provides a systematic framework for understanding and applying the International Union of Pure and Applied Chemistry (IUPAC) nomenclature to these compounds. Furthermore, it offers an in-depth exploration of field-proven spectroscopic protocols, explaining not just the methods for isomer differentiation but the underlying causality that makes these techniques effective. This document is intended to serve as a vital resource for researchers and professionals who require a deep and practical understanding of naming and identifying complex aromatic molecules.

Part 1: Foundational Principles of IUPAC Nomenclature for Aromatic Compounds

The IUPAC system provides a logical and universally accepted method for naming organic compounds, ensuring that a systematic name corresponds to a single, unique structure. For substituted aromatic compounds like the isomers of C10H12Cl2, the nomenclature is built upon a set of hierarchical rules.

1.1. Identifying the Parent Structure

The core of the aromatic C10H12Cl2 isomers is a benzene ring. When the attached alkyl group has fewer carbons than the ring (as is the case with a C4 alkyl group), the compound is named as a substituted benzene.[1] The parent name is therefore benzene .

1.2. Identifying and Prioritizing Substituents

The substituents on the benzene ring are two chlorine atoms ("chloro") and one butyl group. According to IUPAC rules, substituents are listed in alphabetical order in the final name.[1][2] Therefore, "butyl" precedes "chloro".

1.3. The Locant Rule: Numbering the Ring

To ensure a unique name, the carbon atoms of the benzene ring are numbered to assign the lowest possible set of numbers (locants) to the substituents.[3][4] The process involves:

-

Assigning position '1' to a carbon bearing a substituent.

-

Numbering the ring in either a clockwise or counter-clockwise direction.

-

The direction chosen is the one that gives the lowest possible number to the next substituent encountered.[1]

-

When multiple numbering schemes are possible, the one that gives the lowest locant to the substituent cited first in the name (alphabetically) is chosen. For dichlorobutylbenzenes, the butyl group is assigned to carbon 1.

The following flowchart illustrates the decision-making process for naming a substituted benzene derivative.

Caption: IUPAC Naming Workflow for Substituted Benzenes.

Part 2: Systematic Elucidation of C10H12Cl2 Aromatic Isomers

The structural diversity of C10H12Cl2 arises from two primary sources: the isomerism of the butyl group itself and the positional isomerism of the substituents on the benzene ring. For clarity, this guide will first focus on isomers where both chlorine atoms are substituted on the aromatic ring.

2.1. Isomers of the Butyl Group

The C4H9 alkyl group, or butyl group, has four constitutional isomers.[5] The structure of this group fundamentally affects the properties of the molecule and must be specified in the IUPAC name.

| Butyl Isomer | Structure | IUPAC Name of Group |

| n-butyl | CH3CH2CH2CH2– | butyl |

| sec-butyl | CH3CH2CH(CH3)– | 1-methylpropyl |

| isobutyl | (CH3)2CHCH2– | 2-methylpropyl |

| tert-butyl | (CH3)3C– | 1,1-dimethylethyl |

2.2. Positional Isomers of Dichlorobutylbenzenes

For each of the four butyl isomers, the two chlorine atoms can be placed on the remaining available positions of the benzene ring. The butyl group is assigned to position 1. This results in six unique positional arrangements for the chlorine atoms for each butyl isomer.

Below is a table of the systematic IUPAC names for the 24 primary dichlorobutylbenzene isomers.

| Butyl Group | Chlorine Positions | Systematic IUPAC Name |

| n-Butyl | 2,3 | 1-Butyl-2,3-dichlorobenzene |

| 2,4 | 1-Butyl-2,4-dichlorobenzene[6] | |

| 2,5 | 1-Butyl-2,5-dichlorobenzene | |

| 2,6 | 1-Butyl-2,6-dichlorobenzene | |

| 3,4 | 1-Butyl-3,4-dichlorobenzene | |

| 3,5 | 1-Butyl-3,5-dichlorobenzene | |

| sec-Butyl | 2,3 | 1-(1-Methylpropyl)-2,3-dichlorobenzene |

| 2,4 | 1-(1-Methylpropyl)-2,4-dichlorobenzene | |

| ... (and so on for all 6 positions) | ... | |

| Isobutyl | 2,3 | 1-(2-Methylpropyl)-2,3-dichlorobenzene |

| ... (and so on for all 6 positions) | ... | |

| tert-Butyl | 2,3 | 1-(1,1-Dimethylethyl)-2,3-dichlorobenzene |

| ... (and so on for all 6 positions) | ... |

Note: This list is not exhaustive for all C10H12Cl2 isomers, as it omits cases where one or both chlorine atoms are on the alkyl side chain (e.g., 1-chloro-4-(1-chlorobutyl)benzene). However, the fundamental naming principles remain the same: identify the parent chain or ring, and name and number the substituents accordingly.

Part 3: Experimental Protocols for Isomer Differentiation

While IUPAC nomenclature provides a theoretical map, spectroscopic techniques are the tools used to navigate it. The differentiation of C10H12Cl2 isomers is heavily reliant on leveraging their differences in molecular symmetry and electronic environments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, and the symmetry of the molecule directly dictates the number of unique signals in the spectrum. For aromatic compounds, the substitution pattern creates a distinct fingerprint in both the ¹H and ¹³C NMR spectra.[7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified C10H12Cl2 isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for high-resolution data.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

Data Interpretation for Isomer Differentiation:

-

¹³C NMR - A Test of Symmetry: The number of signals in the aromatic region (typically 120-150 ppm) directly corresponds to the number of chemically non-equivalent carbon atoms in the benzene ring. This is a robust method for distinguishing substitution patterns.

-

¹H NMR - A Map of Proximity: The aromatic region (typically 7.0-8.0 ppm) reveals the number of protons on the ring and their relationships. The coupling (splitting) patterns between adjacent protons are diagnostic. For example, a 1,2,4-trisubstituted ring will show different splitting patterns than a 1,3,5-trisubstituted ring. A para-substituted pattern often simplifies to two distinct doublets.[7]

| Example Isomer (1-n-Butyl-) | Aromatic Substitution Pattern | Expected Aromatic ¹³C Signals | Expected Aromatic ¹H Signals |

| -2,4-dichlorobenzene | 1,2,4-Trisubstituted | 6 | 3 |

| -2,6-dichlorobenzene | 1,2,3-Trisubstituted (symmetrical) | 4 | 3 |

| -3,5-dichlorobenzene | 1,3,5-Trisubstituted (symmetrical) | 4 | 3 |

| -2,5-dichlorobenzene | 1,2,4-Trisubstituted | 6 | 3 |

3.2. Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds. The out-of-plane C-H bending vibrations of the aromatic ring are particularly sensitive to the substitution pattern. These vibrations produce strong absorption bands in the 650-900 cm⁻¹ region of the spectrum, offering a rapid and reliable method for preliminary identification.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a single drop of the liquid C10H12Cl2 isomer directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract the spectral contributions of the atmosphere (e.g., CO2, H2O).

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation:

The key diagnostic region is the "fingerprint" region, particularly for C-H out-of-plane bends.

| Ring Substitution Pattern | Characteristic IR Absorption Band (cm⁻¹) |

| 1,2,3-Trisubstituted | ~780-760 and ~745-705 |

| 1,2,4-Trisubstituted | ~885-870 and ~825-805 |

| 1,3,5-Trisubstituted | ~865-810 and ~730-675 |

3.3. Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While all C10H12Cl2 isomers have the same nominal mass, the stability of the fragments can differ. The presence of two chlorine atoms creates a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl, confirming the presence of two chlorine atoms.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject the sample into the GC, where the different isomers will be separated based on their boiling points and interactions with the column stationary phase.

-

MS Analysis: As each separated isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then analyzed.

Data Interpretation:

-

Molecular Ion Peak (M+): Confirms the molecular weight and the presence of two chlorine atoms via the isotopic pattern.

-

Fragmentation Pattern: The fragmentation can reveal the structure of the butyl group. For instance, isomers with a tert-butyl group will often show a very prominent peak at m/z 57, corresponding to the stable (CH3)3C+ cation. Loss of a propyl group (CH3CH2CH2, m/z 43) might suggest an n-butyl isomer.

Part 4: Integrated Workflow for Unambiguous Isomer Identification

A self-validating system for identifying an unknown C10H12Cl2 isomer relies on the synergistic use of multiple analytical techniques. No single technique is sufficient, but together they provide a clear and definitive structural assignment.

Caption: Integrated Spectroscopic Workflow for Isomer Identification.

Conclusion

The systematic nomenclature of C10H12Cl2 aromatic compounds, while governed by a clear set of IUPAC rules, only provides the language for describing a vast array of potential isomers. The practical identification of a specific isomer is a deductive process that requires the skilled application and interpretation of multiple spectroscopic techniques. By combining the molecular weight and fragmentation data from mass spectrometry, the substitution pattern information from infrared spectroscopy, and the detailed connectivity and symmetry data from NMR, researchers can move from a simple molecular formula to a precisely defined and unambiguously named chemical entity. This rigorous approach is indispensable for ensuring accuracy, reproducibility, and safety in all scientific endeavors, from fundamental research to the development of novel therapeutics.

References

-

Chemistry LibreTexts. (2019). 17.3 Nomenclature of Benzene Derivatives. Source: [Link]

-

Chemistry LibreTexts. (2024). 15.1: Naming Aromatic Compounds. Source: [Link]

-

Chemistry Steps. (n.d.). Naming Aromatic Compounds. Source: [Link]

-

Wikipedia. (n.d.). n-Butylbenzene. Source: [Link]

-

Doc Brown's Chemistry. (n.d.). 21 constitutional isomers of molecular formula C5H10Cl2. Source: [Link]

-

The Organic Chemistry Tutor. (2025). What Are IUPAC Rules For Aromatic Compound Naming? Source: [Link]

-

Brainly. (2024). Give the IUPAC name for the given compound. A. 2,4-Dichloro-1-butyl-benzene B. 1-Butyl-2,.... Source: [Link]

-

Chemguide. (n.d.). Naming aromatic compounds. Source: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: [Link]

-

Study.com. (n.d.). Naming Aromatic Compounds | Systems & Examples. Source: [Link]

-

Doc Brown's Chemistry. (n.d.). C10H14 constitutional isomers aromatic compound derivatives. Source: [Link]

-

The Organic Chemistry Tutor. (2024). Naming Alkanes with Propyl & Butyl Isomers. Source: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. brainly.com [brainly.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Synthon: A Comprehensive Technical Guide to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Organic Synthesis

In the landscape of modern medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Central to this endeavor is the availability of versatile chemical building blocks, or synthons, that offer reliable reactivity and a scaffold upon which to elaborate. 1,2-Bis(chloromethyl)-4,5-dimethylbenzene emerges as a significant player in this context. This crystalline solid, a derivative of o-xylene, possesses two reactive chloromethyl groups positioned on a substituted benzene ring, making it a valuable precursor for the synthesis of a wide array of more complex molecules. Its structural rigidity, coupled with the reactivity of the benzylic chlorides, allows for its use in the construction of novel heterocyclic systems, macrocycles, and as a cross-linking agent in polymer chemistry. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications in cutting-edge research and development.

Nomenclature and Identification: A Multiplicity of Designations

The systematic naming of chemical compounds is crucial for unambiguous communication within the scientific community. This compound is known by a variety of synonyms, reflecting different nomenclature systems and historical naming conventions. Understanding these alternative names is essential for comprehensive literature searches and clear communication.

A comprehensive list of synonyms for this compound is provided below:

-

α,α'-Dichloro-1,2,4,5-tetramethylbenzene

-

4,5-Dimethyl-1,2-bis(chloromethyl)benzene

-

1,2-di(chloromethyl)-4,5-dimethylbenzene[3]

-

1,2-bis(chloromethyl)-4,5-dimethyl-benzene[3]

The IUPAC name for this compound is This compound .[3][6]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Cl₂ | [1][2][6] |

| Molecular Weight | 203.11 g/mol | [1][5][6] |

| CAS Number | 2362-16-5 | [2][5][6] |

| Appearance | Solid | [2] |

| Melting Point | 104 °C | |

| Boiling Point | 285.8 °C at 760 mmHg | |

| Density | 1.145 g/cm³ | |

| InChI | InChI=1S/C10H12Cl2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3 | [1][5] |

| InChIKey | UIMFHDVFMPUGMO-UHFFFAOYSA-N | [1][5] |

| SMILES | CC1=CC(=C(C=C1C)CCl)CCl | [6][7] |

Synthesis and Mechanism: The Chloromethylation of o-Xylene

The primary route to this compound is through the chloromethylation of its parent hydrocarbon, o-xylene. This electrophilic aromatic substitution reaction introduces the chloromethyl group (-CH₂Cl) onto the aromatic ring. The reaction typically proceeds via the in situ generation of a highly reactive electrophile, the chloro-oxonium ion, from formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

The overall reaction can be depicted as follows:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a synthesized methodology based on established chloromethylation procedures for xylenes.[3][4]

Materials:

-

o-Xylene (1.0 mol, 106.17 g)

-

Paraformaldehyde (2.2 mol, 66.07 g)

-

Concentrated Hydrochloric Acid (approx. 12 M)

-

Zinc Chloride (anhydrous, as catalyst)

-

Dichloromethane (or other suitable solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine o-xylene and paraformaldehyde in dichloromethane.

-

Catalyst Addition: Carefully add anhydrous zinc chloride to the stirring mixture.

-

Initiation: Cool the flask in an ice bath and begin to bubble hydrogen chloride gas through the mixture while stirring vigorously. Alternatively, concentrated hydrochloric acid can be added dropwise.

-

Reaction Progression: After the initial exothermic reaction subsides, remove the ice bath and allow the reaction to proceed at room temperature, or with gentle heating (40-50 °C) to increase the reaction rate. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker of crushed ice. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound as a crystalline solid.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its two benzylic chloride groups. These groups are excellent leaving groups and are susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups.[8]

Caption: General reactivity of this compound.

This reactivity makes it a valuable intermediate in the synthesis of various target molecules in drug discovery and development. For instance, it can be used to:

-

Synthesize Heterocyclic Compounds: By reacting with dinucleophiles, such as diamines or dithiols, it can be used to construct novel heterocyclic ring systems, which are common scaffolds in many pharmaceuticals.

-

Develop Ligands for Metal Complexes: The introduction of coordinating groups via nucleophilic substitution allows for the synthesis of bespoke ligands for use in catalysis or as therapeutic agents themselves.

-

Create Molecular Scaffolds: The rigid benzene core and the two reactive arms of the molecule provide a well-defined three-dimensional structure that can be used as a scaffold to present other functional groups in a specific spatial arrangement for interaction with biological targets.

-

As a Linker: In the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), this compound can serve as a rigid linker to connect two different pharmacophores.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound. It is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. In cases of potential for significant exposure, additional protective clothing may be necessary.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion

This compound is a valuable and versatile synthon in organic chemistry. Its well-defined structure and the predictable reactivity of its chloromethyl groups make it an important tool for the construction of complex molecules in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory. As the demand for novel molecular architectures continues to grow, the importance of such fundamental building blocks will undoubtedly increase.

References

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl- | CymitQuimica [cymitquimica.com]

- 3. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]

- 4. US2964573A - Dichloromethylation of xylenes - Google Patents [patents.google.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound 95% | CAS: 2362-16-5 | AChemBlock [achemblock.com]

- 7. PubChemLite - this compound (C10H12Cl2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. echemi.com [echemi.com]

The Structural Elucidation and Synthetic Versatility of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene Derivatives: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the synthesis, structural characteristics, and applications of 1,2-bis(chloromethyl)-4,5-dimethylbenzene and its derivatives. This class of compounds serves as a valuable scaffold in supramolecular chemistry, materials science, and as a precursor for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the experimental nuances and strategic considerations for utilizing these versatile chemical entities.

Introduction: The Significance of the Xylylene Dichloride Scaffold

This compound, a derivative of ortho-xylylene dichloride, possesses a unique combination of rigidity from the benzene core and reactivity from the two chloromethyl groups. This bifunctionality makes it an exceptional building block for constructing complex molecular architectures. The dimethyl substitution on the benzene ring provides steric bulk and electronic modulation, influencing both the reactivity of the chloromethyl groups and the conformational preferences of the resulting macrocycles and polymers.

These compounds are particularly crucial in the synthesis of cyclophanes, which are molecules containing an aromatic ring bridged by an aliphatic chain. Cyclophanes are instrumental in host-guest chemistry, molecular recognition, and the development of novel materials with unique photophysical properties.[1][2] In the realm of drug discovery, the rigid yet adaptable framework of xylylene dichloride derivatives allows for the precise spatial orientation of pharmacophoric groups, a key aspect in designing potent and selective therapeutic agents.[3]

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of this compound derivatives typically commences with durene (1,2,4,5-tetramethylbenzene) as the starting material. The chloromethylation of the durene core is a critical step, often achieved through various methods, though careful control of reaction conditions is necessary to achieve the desired disubstitution pattern and avoid polymerization.

General Synthetic Approach: Chloromethylation of Durene

A plausible synthetic route starting from durene is outlined below. This proposed workflow is based on established chloromethylation procedures for similar aromatic substrates.

Caption: Proposed synthetic workflow for this compound.

Experimental Causality: The choice of reagents and conditions is critical. Acetic acid often serves as a suitable solvent that can also activate the formaldehyde. The reaction temperature must be carefully controlled to prevent the formation of unwanted byproducts and polymers. The purification step is essential to isolate the desired product from mono-chloromethylated species and other impurities.

Case Study: Synthesis and Crystallization of a Nitro-Derivative

While crystallographic data for the parent compound this compound is not publicly available, a detailed study of its nitro-derivative, 1,2-bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene , provides valuable insights into the experimental procedures for synthesis and crystallization.[4]

Step-by-Step Synthesis Protocol for 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene: [4]

-

Dissolution: Dissolve 0.5 g (2.5 mmol) of this compound in 5 ml of trifluoroacetic acid.

-

Cooling: Cool the solution in an ice-water bath.

-

Nitration: Add concentrated nitric acid dropwise to the stirred solution.

-

Reaction: Stir the mixture for 4 hours at room temperature.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Work-up: Dissolve the residue in 50 ml of ethyl acetate and wash with a saturated aqueous solution of sodium carbonate.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Purify the product by flash chromatography on silica gel using petroleum ether as the eluent to yield 0.54 g (88%) of the title compound.

Crystallization Protocol: [4]

Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of a solution of the purified compound in a mixture of ethyl acetate and petroleum ether (1:4 v/v) at 298 K.

Crystal Structure Analysis: A Focus on the Nitro-Derivative

The crystal structure of 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene was determined by single-crystal X-ray diffraction.[4] This analysis provides crucial information about the molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing.

Crystallographic Data

The following table summarizes the key crystallographic data for 1,2-bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene.[4]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁Cl₂NO₂ |

| Molecular Weight | 248.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a | 8.350(4) Å |

| b | 4.5282(19) Å |

| c | 15.370(7) Å |

| β | 103.118(6)° |

| Volume | 566.0(4) ų |

| Z | 2 |

| Density (calculated) | 1.456 Mg m⁻³ |

Data Collection and Refinement: The data was collected on a Bruker SMART 4K CCD area-detector diffractometer using Mo Kα radiation. The structure was solved and refined on F².[4]

Molecular and Crystal Packing Insights

The crystal structure of this derivative reveals a benzene core functionalized with one nitro group, two methyl groups, and two chloromethyl groups. The crystal packing is primarily stabilized by a combination of non-classical hydrogen bonds and weak intermolecular interactions. Specifically, intermolecular C—H···O hydrogen bonds and weak C—H···Cl interactions are observed.[4]

The presence of the electron-withdrawing nitro group likely influences the crystal packing by providing hydrogen bond acceptors (the oxygen atoms) and potentially engaging in dipole-dipole interactions. This highlights a key consideration in crystal engineering: the introduction of functional groups can be strategically employed to direct the self-assembly of molecules in the solid state.

Reactivity and Applications in Drug Development and Materials Science

The two reactive chloromethyl groups on the this compound scaffold are excellent electrophilic sites, making them susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of their utility in synthesizing more complex molecules.

Sources

An In-depth Technical Guide to the Theoretical Properties of Dimethyl-Substituted Benzyl Chlorides

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of dimethyl-substituted benzyl chlorides, a class of compounds with significant utility in organic synthesis, medicinal chemistry, and materials science. This document explores the intricate interplay of electronic and steric effects governed by the substitution pattern of the two methyl groups on the benzene ring. Through a combination of computational analysis and established theoretical principles, we elucidate the impact of isomeric variations on molecular structure, reactivity, and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile chemical intermediates. We present detailed theoretical data, validated experimental protocols for their synthesis and characterization, and a thorough examination of their reactivity profiles.